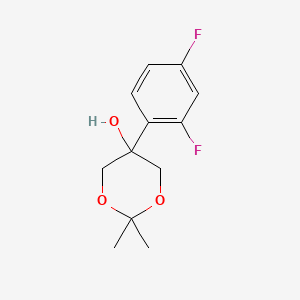
5-(2,4-Difluorophenyl)-2,2-dimethyl-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-2,2-dimethyl-1,3-dioxan-5-ol is a chemical compound characterized by the presence of a dioxane ring substituted with a difluorophenyl group
Preparation Methods
The synthesis of 5-(2,4-Difluorophenyl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,4-difluorophenyl derivatives with dioxane precursors under specific conditions. One common method includes the use of organometallic derivatives and transition-metal-based catalysts to facilitate the reaction . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
5-(2,4-Difluorophenyl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
5-(2,4-Difluorophenyl)-2,2-dimethyl-1,3-dioxan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group can influence the compound’s binding affinity and specificity, while the dioxane ring provides structural stability. These interactions can modulate biological pathways, leading to desired effects .
Comparison with Similar Compounds
5-(2,4-Difluorophenyl)-2,2-dimethyl-1,3-dioxan-5-ol can be compared with similar compounds such as:
5-(2,4-Difluorophenyl)-2-pyrimidinol: Shares the difluorophenyl group but has a pyrimidine ring instead of a dioxane ring.
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One: Contains both difluorophenyl and dichlorophenyl groups, with a different core structure.
2-(2,4-Difluorophenyl)-5-methylpyridine: Another fluorinated compound with a pyridine ring.
Properties
Molecular Formula |
C12H14F2O3 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2,2-dimethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C12H14F2O3/c1-11(2)16-6-12(15,7-17-11)9-4-3-8(13)5-10(9)14/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
FCYZFIZEYFQKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(C2=C(C=C(C=C2)F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















